molecular formula C8H17ClN2O B1377722 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride CAS No. 1375474-14-8

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride

Cat. No. B1377722
M. Wt: 192.68 g/mol
InChI Key: XLLWYRWOANGKEM-UHFFFAOYSA-N
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Description

“4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride” is a chemical compound . It is also known as "4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride" .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride” is represented by the InChI code 1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H . The molecular weight of this compound is 192.69 .


Physical And Chemical Properties Analysis

The physical form of “4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride” is a powder . It has a molecular weight of 192.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Fluorinated Proline Derivatives for 19F NMR

  • (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-hydroxyproline were synthesized, demonstrating unique conformational preferences and sensitivity in 19F NMR, suggesting their potential utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Pyrrolidine Derivatives as Synthons

  • Synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides highlighted their utility as attractive synthons for medicinal chemistry, especially in dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Imidazolidin-4-ones from Amino Acids

  • The preparation of enantiomerically pure cis- and trans-Configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids highlights the synthetic versatility of tert-butylpyrrolidin derivatives in producing chiral, nonracemic compounds (Naef & Seebach, 1985).

Antioxidant Activity of Schiff Bases

  • Study on Schiff bases containing ferrocenyl and (thio-)phenol, catechol fragments showed significant antioxidant activities, indicating the potential of tert-butylpyrrolidin derivatives in the development of antioxidant agents (Smolyaninov et al., 2018).

Amino Acid Homologation

  • A general strategy for amino acid homologation via Blaise reaction involving tert-butylpyrrolidin derivatives was presented, opening avenues for synthesizing saturated imidazolidinones and chiral 4-aminopyrrolidones (Hoang et al., 2009).

Safety And Hazards

The safety information for “4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-amino-1-tert-butylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWYRWOANGKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride

CAS RN

1375474-14-8
Record name 2-Pyrrolidinone, 4-amino-1-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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